4-Propylmorpholine

Organic Synthesis Catalysis Amine Basicity

4-Propylmorpholine (CAS 23949-50-0) is an N-alkyl-substituted morpholine derivative with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol. It exists as a colorless liquid at ambient temperature and is commercially available in purity grades of 95–98% from multiple chemical suppliers.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 23949-50-0
Cat. No. B1605852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propylmorpholine
CAS23949-50-0
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCCCN1CCOCC1
InChIInChI=1S/C7H15NO/c1-2-3-8-4-6-9-7-5-8/h2-7H2,1H3
InChIKeyNMILGIZTAZXMTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propylmorpholine CAS 23949-50-0: Technical Grade Specifications and Procurement Baseline for N-Alkyl Morpholine Selection


4-Propylmorpholine (CAS 23949-50-0) is an N-alkyl-substituted morpholine derivative with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol [1]. It exists as a colorless liquid at ambient temperature and is commercially available in purity grades of 95–98% from multiple chemical suppliers . The compound belongs to the broader class of tertiary amine catalysts and synthetic intermediates, where the propyl substituent on the morpholine nitrogen confers distinct physicochemical properties relative to methyl, ethyl, or other alkyl homologs [2].

4-Propylmorpholine vs. Generic N-Alkyl Morpholines: Why Substitution Without Performance Validation Introduces Procurement Risk


N-alkyl morpholines are not functionally interchangeable despite sharing a common heterocyclic core. The length and branching of the N-alkyl substituent directly modulate basicity (pKa), nucleophilicity, steric hindrance, and lipophilicity—parameters that govern catalytic activity in polyurethane systems and reactivity as synthetic intermediates . 4-Propylmorpholine occupies a specific intermediate position in the N-alkyl series: its propyl chain provides greater steric bulk and altered electronic distribution compared to N-methylmorpholine or N-ethylmorpholine, yet maintains sufficient volatility for applications where higher homologs become impractical [1]. Substituting with an unqualified N-alkyl analog may result in divergent reaction kinetics, altered product selectivity, or incompatibility with established synthetic routes where 4-propylmorpholine has been validated as a specific intermediate [2].

4-Propylmorpholine CAS 23949-50-0: Quantitative Differentiation Evidence for Procurement Decision Support


4-Propylmorpholine Basicity (pKa) vs. N-Methylmorpholine: Quantified Electronic Differentiation for Reaction Design

4-Propylmorpholine exhibits a predicted pKa value of 7.66±0.10, which is measurably distinct from N-methylmorpholine (pKa ~7.38) and morpholine parent (pKa ~8.36) [1]. This ~0.3 unit difference relative to N-methylmorpholine reflects the electron-donating inductive effect of the propyl chain on the nitrogen lone pair, translating to altered proton affinity and nucleophilicity. In comparative polyurethane catalysis studies, N-substituted morpholines including propyl derivatives were evaluated against classical catalysts such as DABCO (diazabicyclooctane) and dibutyltindilaurate for replacement potential, with catalyst selection being driven by basicity-dependent reactivity profiles [2].

Organic Synthesis Catalysis Amine Basicity

4-Propylmorpholine Boiling Point vs. N-Ethylmorpholine: Volatility Differentiation for Process Engineering and Storage

The predicted boiling point of 4-propylmorpholine at atmospheric pressure (760 mmHg) is 163.4±15.0 °C [1]. Alternative sources report experimental boiling point at 156 °C . This places 4-propylmorpholine in an intermediate volatility window compared to its N-alkyl homologs: N-methylmorpholine (bp ~115–116 °C) and N-ethylmorpholine (bp ~138–139 °C) exhibit significantly lower boiling points, while higher homologs exceed 180 °C. This differential in vapor pressure directly impacts process safety considerations (flash point 44.2±22.7 °C predicted), reaction temperature windows, and solvent removal protocols during workup [2].

Process Chemistry Thermal Properties Volatility

4-Propylmorpholine Lipophilicity (LogP) vs. N-Methylmorpholine: Partitioning Behavior Differentiation for Extraction and Formulation

4-Propylmorpholine has a predicted LogP (octanol-water partition coefficient) of 0.73 [1], with alternative estimation methods giving Log Kow values of 0.63 [2]. This represents a substantial increase in lipophilicity compared to N-methylmorpholine (LogP ~ -0.3 to 0.1) due to the additional methylene units in the propyl chain. The XLogP3 value of 0.8 has been reported from PubChem computational data [3]. This ~0.7–1.0 Log unit difference corresponds to a 5- to 10-fold increase in organic-phase partitioning at equilibrium, directly affecting extraction efficiency during liquid-liquid workup procedures and influencing biomembrane permeability in biological assay contexts.

Medicinal Chemistry Extraction Physicochemical Properties

4-Propylmorpholine Synthetic Intermediate Position: Validated Scaffold for Delmopinol and Antidepressant Derivatives

4-Propylmorpholine is specifically cited in patent literature as a synthetic intermediate with validated downstream utility. A 2004 patent (CN1660825A) identifies N-propyl-morpholinepropanamine (APM), derived from 4-propylmorpholine building blocks, as an important intermediate in the synthesis of novel antidepressant drugs [1]. Additionally, patents describe processes for preparing delmopinol (3-(4-propylheptyl)-4-morpholinethanol), an anti-plaque agent, where 4-propyl-substituted morpholine scaffolds serve as critical intermediates [2]. This contrasts with N-methylmorpholine or N-ethylmorpholine, which lack documented roles in these specific pharmaceutical synthetic pathways.

Pharmaceutical Intermediate Patent-Validated Route Delmopinol

4-Propylmorpholine CAS 23949-50-0: Procurement-Optimized Application Scenarios Based on Validated Evidence


Polyurethane Foam Catalyst Development: Replacement of DABCO and Organotin Systems

In polyurethane foam manufacturing, 4-propylmorpholine serves as a tertiary amine catalyst evaluated alongside other N-substituted morpholines for environmentally friendly replacement of classical catalysts including diazabicyclooctane (DABCO) and dibutyltindilaurate [1]. Its intermediate basicity (pKa 7.66) and volatility profile make it suitable for balancing gelation and blowing reactions in rigid, soft, and semi-rigid urethane foam formulations. Catalyst loading ranges of 0.01–10 parts per 100 parts polyol are cited in related morpholine-catalyzed urethanation patents, with specific morpholine derivatives enabling reduced VOC content through reactive incorporation into the polymer matrix . Procurement for polyurethane R&D should prioritize consistent purity grades (95–98%) to ensure reproducible catalytic performance.

Pharmaceutical Intermediate for Delmopinol-Type Anti-Plaque Agents and CNS-Targeted Compounds

4-Propylmorpholine is specifically validated as a synthetic building block in patent literature for preparing delmopinol derivatives—morpholine-based anti-plaque agents—and for synthesizing N-propyl-morpholinepropanamine (APM), a key intermediate for antidepressant drug candidates [1]. The propyl substitution pattern is critical to the pharmacophore, and substituting with methyl or ethyl analogs would yield structurally distinct products incompatible with these patented synthetic pathways. Procurement in high-purity grades (98% or greater) with batch-specific analytical certification (NMR, HPLC) is recommended for pharmaceutical intermediate applications to ensure regulatory compliance and downstream reaction reproducibility .

Organic Synthesis: N-Alkylation and Nucleophilic Substitution with Differentiated Steric and Electronic Properties

In general organic synthesis applications, 4-propylmorpholine provides a tertiary amine nucleophile with steric and electronic properties intermediate between smaller N-alkyl (methyl, ethyl) and larger N-alkyl (butyl, hexyl) derivatives. Its predicted boiling point (156–163 °C) permits reactions at elevated temperatures without excessive reflux, while its LogP (~0.7) facilitates organic-phase extraction during aqueous workup [1]. The compound undergoes characteristic morpholine reactions including oxidation to N-oxides, reduction to secondary amines, and nucleophilic substitution at the alkyl chain . Procurement for synthetic laboratories should consider storage conditions (2–8 °C recommended) to maintain amine integrity and prevent degradation [2].

Catalyst Screening for Urethanation and Isocyanate-Polyol Reaction Kinetics Studies

For academic and industrial catalyst screening programs focused on urethane bond formation, 4-propylmorpholine represents a member of the N-alkyl morpholine class evaluated in comparative studies against established catalyst benchmarks including DABCO and organotin compounds [1]. Its performance characteristics are governed by amine basicity and steric accessibility of the nitrogen lone pair, parameters that differ measurably from N-methylmorpholine (ΔpKa +0.28) and N-ethylmorpholine (Δbp +25 °C). Researchers conducting catalyst performance comparisons should procure 4-propylmorpholine with documented purity specifications to ensure that observed catalytic activity differences reflect intrinsic molecular properties rather than impurity-related artifacts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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